molecular formula C5H3BrF6O2 B590678 Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate CAS No. 128160-31-6

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate

Cat. No.: B590678
CAS No.: 128160-31-6
M. Wt: 288.971
InChI Key: ZINPNCTWKSHAJD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate is an organofluorine compound with the molecular formula C5H3BrF6O2. It is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its unique chemical properties . This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2,2,3,3,4,4-hexafluorobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining product quality .

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can influence the reactivity and stability of the compound in various chemical environments . The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF6O2/c1-14-2(13)3(7,8)4(9,10)5(6,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINPNCTWKSHAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(F)(F)Br)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663104
Record name Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128160-31-6
Record name Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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